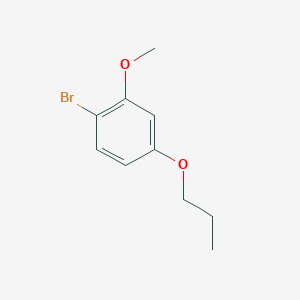

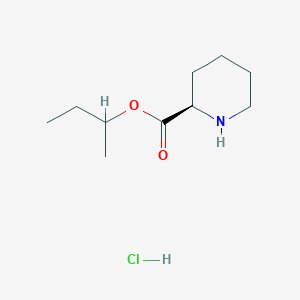

1-Bromo-2-methoxy-4-propoxybenzene

Descripción general

Descripción

Synthesis Analysis

The synthesis of brominated methoxybenzenes can involve multiple steps, including bromination, hydrolysis, cyanidation, methoxylation, and esterification, as demonstrated in the synthesis of Methyl 4-Bromo-2-methoxybenzoate . Another example includes the synthesis of 2-Bromo-4,5,2',4',6'-pentamethoxyl benzophenone from trimethoxybenzene through methylation and a Friedel-Crafts reaction . These methods could potentially be adapted for the synthesis of this compound by altering the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated methoxybenzenes can vary significantly. For instance, the structure of 2-Amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile shows a nearly coplanar fused-ring system with the bromobenzene ring almost perpendicular to it . The solid-state structure of 1,2-dimethoxybenzene reveals trans and twisted methoxy groups . These findings suggest that the molecular structure of this compound would likely exhibit similar complexity, with the potential for various conformations depending on the substituents' positions and interactions.

Chemical Reactions Analysis

The chemical reactions involving brominated methoxybenzenes can include isomerization, as seen with 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one, which partially isomerizes in solution . Additionally, intermolecular interactions such as O→Br charge-transfer interactions have been observed in 1-(Dibromomethyl)-4-methoxy-2-methylbenzene . These types of reactions and interactions could be relevant to this compound, influencing its reactivity and stability.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated methoxybenzenes are influenced by their molecular structures. For example, the crystal structure and NMR data provide insights into the solid-state and solution behavior of these compounds . The presence of bromine atoms can significantly affect the compound's density, boiling point, and reactivity. The methoxy and propoxy groups in this compound would contribute to its solubility in organic solvents and potential for hydrogen bonding.

Aplicaciones Científicas De Investigación

Synthesis of Acetovanillone and Isoacetovanillone

1-Bromo-2-methoxy-4-propoxybenzene is used in the synthesis of compounds like acetovanillone and isoacetovanillone. For example, a study demonstrated the preparation of 1-methoxy-2-propoxybenzene, which was further used in Friedel-Crafts acetylation to obtain a mixture of acetovanillone derivatives (Huang Wei-bin et al., 2013).

Radical Cyclization to Tetrahydrofuran Derivatives

This compound also plays a role in the radical cyclization process. A study showed that the controlled-potential reduction of a derivative of this compound led to the formation of tetrahydrofuran derivatives in high yields (A. Esteves, E. Ferreira, M. J. Medeiros, 2007).

Arylation in Fragrance Synthesis

It has been used in the arylation of β-methallyl alcohol, catalyzed by Pd(OAc)2 in combination with P(t-Bu)3. This process is significant in the synthesis of floral fragrances (A. Scrivanti et al., 2008).

Preparation and Properties of Sterically Protected Compounds

Research has been conducted on using derivatives of this compound for the preparation of sterically protected diphosphene and fluorenylidenephosphine, indicating its use in the development of low-coordinate phosphorus compounds (Kozo Toyota et al., 2003).

Synthesis of Chiral Liquid Crystals

In the field of liquid crystal research, derivatives of this compound have been used to synthesize enantiopure trioxadecalin derived liquid crystals, highlighting its importance in materials science (B. Bertini et al., 2003).

Synthesis of Bioisosteric Colchicine Analogues

The compound has been utilized in the synthesis of bioisosteric colchicine analogues, a significant area in medicinal chemistry (D. Shishov et al., 2014).

Monomer Synthesis in Liquid Crystal Research

It's also important in synthesizing monomers for nematic liquid crystalline behavior, as demonstrated in a study focusing on monomers containing para-methoxyazobenzene as the mesogenic group (Guojie Wang et al., 2000).

Propiedades

IUPAC Name |

1-bromo-2-methoxy-4-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-3-6-13-8-4-5-9(11)10(7-8)12-2/h4-5,7H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVGJPKDBDIQQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(4-Chlorophenyl)-4-oxochromen-7-yl] 2-methylpropanoate](/img/structure/B2503449.png)

![2,2-Dichloro-N-[(E)-2-(4-fluorophenyl)ethenyl]sulfonylcyclopropane-1-carboxamide](/img/structure/B2503451.png)

![(2-Chlorophenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2503453.png)

![1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2503454.png)

![1-[3-(1-Pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone oxime](/img/structure/B2503463.png)

![2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2503468.png)